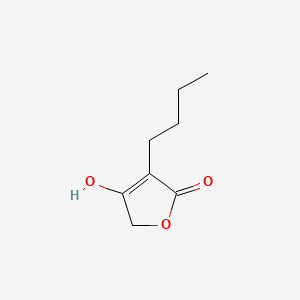
2(5H)Furanone, 3-butyl-4-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(5H)Furanone, 3-butyl-4-hydroxy-: is a chemical compound belonging to the furanone family Furanones are heterocyclic organic compounds characterized by a five-membered ring structure containing an oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2(5H)Furanone, 3-butyl-4-hydroxy- typically involves the transformation of 2-oxocarboxylic acids, formylation or carboxylation of functionalized aromatic compounds, and modifications of furan derivatives . One common method includes the reaction between glyoxylic acid monohydrate and aldehydes in the presence of morpholine or piperidine hydrochlorides . Another approach involves the oxidation of furan using oxone as the sole oxidant and water as a solvent .
Industrial Production Methods: Industrial production of this compound can be achieved through scalable methods such as the oxidation of furan derivatives. The use of environmentally friendly reagents and conditions, such as hydrogen peroxide and water, is preferred for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 2(5H)Furanone, 3-butyl-4-hydroxy- undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The hydroxy and butyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Atomic chlorine and oxygen.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Addition: Reagents like dienes for Diels-Alder reactions and nucleophiles for Michael addition.
Major Products: The major products formed from these reactions include various substituted furanones, alcohols, and other derivatives depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2(5H)Furanone, 3-butyl-4-hydroxy- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2(5H)Furanone, 3-butyl-4-hydroxy- involves its interaction with molecular targets and pathways within biological systems. The compound’s hydroxy and butyl groups play a crucial role in its reactivity and ability to form hydrogen bonds with target molecules. These interactions can lead to the inhibition or activation of specific enzymes and receptors, thereby exerting its biological effects .
Vergleich Mit ähnlichen Verbindungen
2(5H)-Furanone: A simpler furanone without the butyl and hydroxy substituents.
5-Hydroxy-2(5H)-furanone: Similar structure but with a hydroxy group at a different position.
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its sweet, caramel-like odor and used as a flavoring agent.
Uniqueness: 2(5H)Furanone, 3-butyl-4-hydroxy- is unique due to its specific substituents, which confer distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
78128-80-0 |
|---|---|
Molekularformel |
C8H12O3 |
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
4-butyl-3-hydroxy-2H-furan-5-one |
InChI |
InChI=1S/C8H12O3/c1-2-3-4-6-7(9)5-11-8(6)10/h9H,2-5H2,1H3 |
InChI-Schlüssel |
SWHZNVLJBWSGRT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=C(COC1=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


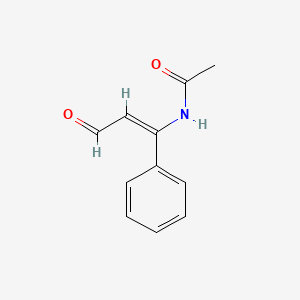
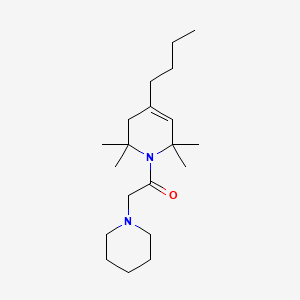
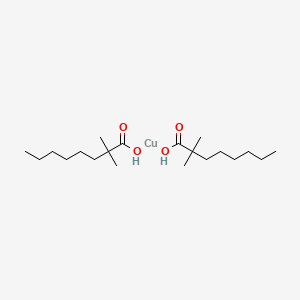

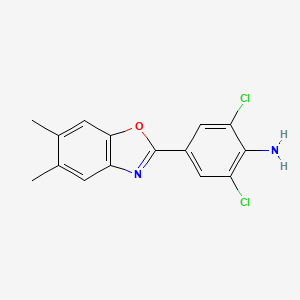
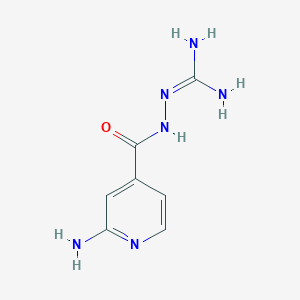

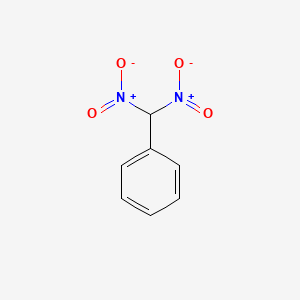
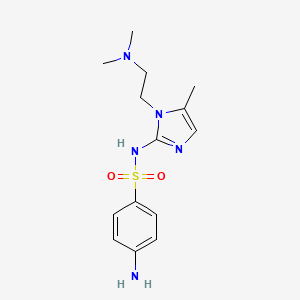
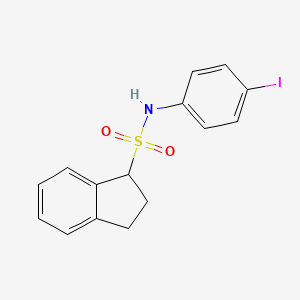
![Benzo[b]thiophene-3-carboxylic acid,2-amino-4,5,6,7-tetrahydro-,ethyl ester hydrochloride](/img/structure/B13797866.png)
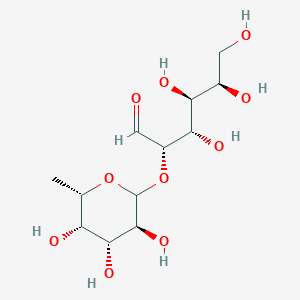
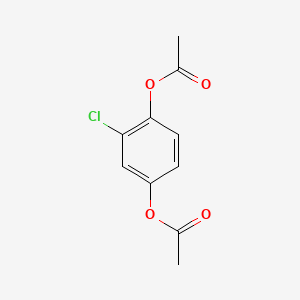
![[3-[2-[2-[(1E,3E,5E,7E)-2,6-dimethyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-1,3,5,7-tetraenyl]-4-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B13797875.png)
